molecular formula C22H24FN3O3S B2963791 N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 450336-80-8

N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No.: B2963791
CAS No.: 450336-80-8
M. Wt: 429.51
InChI Key: YEVYBODZMZJTEV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thieno[3,4-c]pyrazole group with two oxygen atoms, and an adamantane-1-carboxamide group . These groups are common in many pharmaceuticals and could potentially have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl group would likely contribute to the compound’s lipophilicity, helping it to cross biological membranes. The thieno[3,4-c]pyrazole group could potentially form hydrogen bonds with other molecules, influencing its interactions in the body .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, while the carboxamide group could allow it to form hydrogen bonds. These properties could influence things like the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Antiviral and Antimicrobial Activity

Adamantane derivatives have been synthesized and evaluated for their antiviral and antimicrobial activities. For instance, adamantane-containing compounds have shown significant antiviral activity against influenza viruses, highlighting their potential as therapeutic agents in treating viral infections. The synthesis and evaluation of these compounds involve various chemical modifications to enhance their efficacy and specificity toward target viruses or bacteria (Füsun Göktaş et al., 2012; A. Kadi et al., 2007).

Anticancer Activity

Research into adamantane derivatives has also explored their potential anticancer properties. Novel sulfonamide derivatives with adamantyl moieties have been synthesized and tested for their cytotoxic activity against various cancer cell lines, demonstrating the versatility of adamantane-based compounds in medicinal chemistry and their potential application in cancer therapy (M. Ghorab et al., 2015).

Material Science Applications

Adamantane derivatives have been utilized in the synthesis of polyamides and polyimides, showcasing their application in material science. These polymers exhibit high thermal stability and mechanical strength, making them suitable for various industrial applications. The inclusion of adamantane units in the polymer backbone contributes to the unique properties of these materials, such as increased glass transition temperatures and improved solubility in organic solvents (D. Liaw et al., 1999; S. Hsiao et al., 2009).

Neurological Research

Adamantane derivatives have been explored for their neurological applications, particularly as antagonists for specific receptors in the brain. Their ability to modulate receptor activity makes them candidates for the treatment of neurological disorders, such as depression and schizophrenia (M. Fujio et al., 2000).

Mechanism of Action

Target of Action

The primary target of this compound is histone deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

Mode of Action

This compound acts as a selective inhibitor of HDAC3 . It binds to the active site of HDAC3, preventing it from removing acetyl groups from histones . This inhibition leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription.

Result of Action

The result of the action of this compound is an increase in gene transcription due to the inhibition of HDAC3 . This can lead to changes in cellular function and behavior. For example, in mouse studies, this compound facilitated extinction of cocaine-seeking behavior and enhanced long-term object memory acquisition and consolidation .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it were a drug, for example, future research might focus on optimizing its structure to improve its efficacy, reduce its side effects, or alter its pharmacokinetics .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c23-16-1-3-17(4-2-16)26-20(18-11-30(28,29)12-19(18)25-26)24-21(27)22-8-13-5-14(9-22)7-15(6-13)10-22/h1-4,13-15H,5-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVYBODZMZJTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)(=O)CC5=NN4C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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